molecular formula C9H19NO2 B2385591 Ethyl 2-amino-4-methylhexanoate CAS No. 1344004-06-3

Ethyl 2-amino-4-methylhexanoate

Cat. No.: B2385591
CAS No.: 1344004-06-3
M. Wt: 173.256
InChI Key: ZDMCCLGPULNTFI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methylhexanoate is an organic compound with the molecular formula C9H19NO2 It is an ester derivative of 2-amino-4-methylhexanoic acid, featuring a primary amine group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-methylhexanoate can be synthesized through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method starts with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide . Another method involves the reductive amination of an α-keto acid with ammonia and a reducing agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol under appropriate conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions involving the amine group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Ethyl 2-amino-4-methylhexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-methylhexanoate involves its interaction with specific molecular targets and pathways. The primary amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-amino-4-methylhexanoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-4-methylpentanoate: Similar structure but with one less carbon in the chain.

    Ethyl 2-amino-4-methylheptanoate: Similar structure but with one more carbon in the chain.

    Ethyl 2-amino-3-methylhexanoate: Similar structure but with the methyl group on a different carbon.

These compounds share similar chemical properties but differ in their specific reactivity and applications

Properties

IUPAC Name

ethyl 2-amino-4-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-7(3)6-8(10)9(11)12-5-2/h7-8H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMCCLGPULNTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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